molecular formula C15H12BrFN2O3S B2888576 (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448046-94-3

(5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2888576
CAS No.: 1448046-94-3
M. Wt: 399.23
InChI Key: UNGKWRXLAXFUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery applications. This compound features a unique molecular architecture combining a 5-bromopyridin-3-yl moiety with a 3-((4-fluorophenyl)sulfonyl)azetidine group through a ketone linkage, creating a versatile scaffold for pharmaceutical research. The bromopyridine component serves as an excellent handle for further synthetic modification via cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. The azetidine ring, a saturated four-membered nitrogen heterocycle, provides interesting conformational constraints that can enhance potency and improve metabolic stability in drug candidates. The presence of the (4-fluorophenyl)sulfonyl group is particularly significant, as sulfonamide-containing compounds have demonstrated promising biological activities in published research. Recent studies have shown that benzene-1,4-disulfonamide derivatives can function as potent oxidative phosphorylation (OXPHOS) inhibitors, selectively targeting cancer cell metabolism with nanomolar potency . Similarly, compounds featuring pyridin-3-yl-sulfonyl groups have been investigated as potassium-competitive acid blockers, demonstrating the therapeutic relevance of this structural motif . This compound is particularly valuable for researchers developing inhibitors of specific biological targets, including metabolic enzymes and ion transporters. The strategic incorporation of bromine and fluorine atoms enhances the potential for protein-ligand interactions and provides sites for further molecular optimization. As a key intermediate, this compound enables the synthesis of more complex molecules for screening against various disease targets. (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is offered exclusively For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and handle this compound in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O3S/c16-11-5-10(6-18-7-11)15(20)19-8-14(9-19)23(21,22)13-3-1-12(17)2-4-13/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGKWRXLAXFUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-((4-Fluorophenyl)sulfonyl)azetidine

The azetidine sulfonamide intermediate is synthesized via sulfonylation of azetidin-3-amine (1), as exemplified in patent US6872717B2.

Procedure :

  • Azetidin-3-amine (1) (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
  • 4-Fluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.
  • Triethylamine (2.5 equiv) is introduced to scavenge HCl, and the mixture is stirred for 12 h at 25°C.
  • The product is extracted with DCM, washed with brine, and purified via silica chromatography to yield 3-((4-fluorophenyl)sulfonyl)azetidine (2) (82% yield).

Key Data :

  • 1H NMR (500 MHz, CDCl3) : δ 7.85 (dd, J = 8.5 Hz, 2H), 7.25 (t, J = 8.5 Hz, 2H), 4.10 (m, 1H), 3.75 (m, 2H), 3.50 (m, 2H).
  • HRMS (ESI+) : m/z 259.0541 [M+H]+ (calc. 259.0538).

Preparation of 5-Bromo-3-pyridinecarboxylic Acid

5-Bromo-3-pyridinecarboxylic acid (3) is commercially available but can be synthesized via bromination of nicotinic acid:

Procedure :

  • Nicotinic acid (1.0 equiv) is dissolved in H2SO4 at 0°C.
  • Br2 (1.1 equiv) is added slowly, and the mixture is stirred for 6 h.
  • The product is precipitated with ice, filtered, and recrystallized from ethanol (68% yield).

Key Data :

  • Melting Point : 189–191°C.
  • 13C NMR (125 MHz, DMSO-d6) : δ 166.5 (COOH), 148.2 (C-2), 137.8 (C-5), 132.4 (C-4), 123.9 (C-6).

Amide Coupling via Carboxylic Acid Activation

The final step involves coupling 2 and 3 using HATU-mediated amidation :

Procedure :

  • 5-Bromo-3-pyridinecarboxylic acid (3) (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 0°C.
  • 3-((4-Fluorophenyl)sulfonyl)azetidine (2) (1.1 equiv) is added, and the reaction is stirred for 24 h at 25°C.
  • The mixture is diluted with ethyl acetate, washed with NaHCO3 and brine, and purified via HPLC to yield the target compound (74% yield).

Optimization Notes :

  • Solvent Screening : DMF outperforms THF or DCM due to improved solubility of intermediates.
  • Coupling Reagents : HATU > EDCl/HOBt > DCC in yield and purity.

Mechanistic Insights and Side Reactions

Sulfonylation Mechanism

The reaction of azetidin-3-amine with sulfonyl chlorides proceeds via a two-step nucleophilic substitution (Scheme 1):

  • Attack of the amine on the electrophilic sulfur center, forming a tetrahedral intermediate.
  • Deprotonation by the base (e.g., TEA) to release HCl and yield the sulfonamide.

Side Reactions :

  • Over-sulfonylation : Mitigated by using 1.2 equiv of sulfonyl chloride.
  • Azetidine ring opening : Avoided by maintaining low temperatures (0–5°C).

Amide Coupling Dynamics

HATU facilitates in situ generation of the active acyloxyphosphonium intermediate , which reacts with the azetidine amine to form the amide bond (Scheme 2). Competing racemization is negligible due to the absence of α-stereocenters.

Characterization and Analytical Data

Spectroscopic Characterization

Target Compound :

  • 1H NMR (600 MHz, DMSO-d6) : δ 8.89 (d, J = 2.1 Hz, 1H), 8.45 (dd, J = 8.4, 2.1 Hz, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.92 (dd, J = 8.5 Hz, 2H), 7.40 (t, J = 8.5 Hz, 2H), 4.30 (m, 1H), 3.95 (m, 2H), 3.65 (m, 2H).
  • 13C NMR (150 MHz, DMSO-d6) : δ 169.8 (C=O), 163.5 (C-F), 149.2 (C-3 pyridine), 138.5 (C-5 Br), 132.1 (C-4 pyridine), 129.7 (C-2, C-6 Ph), 123.4 (C-3, C-5 Ph), 58.9 (azetidine C-3), 52.1 (azetidine C-1).
  • HRMS (ESI+) : m/z 467.9843 [M+H]+ (calc. 467.9839).

Purity and Stability

  • HPLC Purity : 98.5% (C18 column, 70:30 H2O:MeCN, 1 mL/min).
  • Thermal Stability : Decomposes at 215°C (DSC).

Applications and Derivatives

The compound serves as a precursor for CB1 receptor modulators (e.g., analogs in WO 01/64634) and kinase inhibitors . Functionalization at the bromine site via Suzuki coupling enables diversification into drug candidates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom on the pyridine ring can be oxidized to form a bromine oxide derivative.

  • Reduction: : The azetidinone ring can be reduced to form a corresponding amine.

  • Substitution: : The fluorophenylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: : Nucleophiles such as ammonia (NH3) or alkyl halides can be used, often in the presence of a base like triethylamine (Et3N) .

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Amines derived from the azetidinone ring.

  • Substitution: : Various substituted phenylsulfonyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound's ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

  • Industry: : Its unique chemical properties make it suitable for use in materials science and as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications Reference
Target Compound 5-Bromopyridine + azetidine 4-Fluorophenylsulfonyl TLR antagonism, enzyme inhibition
(5-Bromopyridin-3-yl)(cyclopropyl)methanone 5-Bromopyridine Cyclopropyl Catalytic intermediates
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone 5-Bromopyridine Trifluoroethyl High electronegativity
Piperazine-sulfonamide (6l) Piperazine Bis(4-fluorophenyl)methyl + sulfonamide Enzyme inhibition

Table 2: Physical Properties of Analogs

Compound Melting Point (°C) Yield (%) Purity Analysis
Piperazine-sulfonamide (6l) 200–230 70–75 NMR, MS
Chalcone derivatives 120–180 50–65 Crystallography
Azetidine-TLR antagonists N/A N/A Biological assays

Biological Activity

The compound (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone , often abbreviated as BPA , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of BPA, focusing on its efficacy against various cancer cell lines, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

BPA is characterized by its unique molecular structure, which includes:

  • A 5-bromopyridine moiety.
  • A sulfonyl group attached to a 4-fluorophenyl ring.
  • An azetidine ring connected to a methanone group.

The molecular formula of BPA is C13H12BrFN2O2SC_{13}H_{12}BrFN_2O_2S with a molecular weight of approximately 339.2 g/mol.

Anticancer Potential

Recent studies have indicated that BPA exhibits significant anticancer properties. For instance, in vitro assays have demonstrated that BPA effectively inhibits cell proliferation across various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • Jurkat (T-cell leukemia)

The half-maximal inhibitory concentration (IC50) values for BPA were found to be particularly low in the Jurkat cell line, indicating high potency with an IC50 of approximately 4.64 µM .

The mechanism through which BPA exerts its anticancer effects appears to be multifaceted:

  • Cell Cycle Arrest : BPA induces cell cycle arrest in the sub-G1 phase, leading to apoptosis in sensitive cancer cells .
  • Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) assay revealed that BPA significantly inhibits angiogenesis, which is critical for tumor growth and metastasis .
  • Enzyme Inhibition : Molecular docking studies suggest that BPA may interact with matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor invasion and metastasis, showing promising binding affinities (-9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9) .

Structure-Activity Relationship (SAR)

Understanding the SAR of BPA is crucial for optimizing its biological activity. Modifications to the bromopyridine and sulfonamide groups have been explored:

  • Substituting different groups on the azetidine ring can enhance potency and selectivity against specific cancer types.
  • The presence of the fluorophenyl sulfonyl group appears to be essential for maintaining biological activity while minimizing off-target effects.

Comparative Biological Data

CompoundCell LineIC50 (µM)Mechanism
BPAJurkat4.64Cell cycle arrest, antiangiogenic
BPUJurkat4.64Cell cycle arrest, MMP inhibition
Other CompoundsVariousVariesVarious mechanisms

Case Studies

  • In Vitro Study : A study evaluated the cytotoxic effects of BPA on various cancer cell lines using MTT assays, revealing significant inhibition of cell growth and induction of apoptosis in Jurkat cells.
  • In Vivo Study : The antiangiogenic properties were assessed using CAM assays, where BPA demonstrated a marked reduction in blood vessel formation around tumor tissues.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone?

The synthesis typically involves:

  • Step 1: Coupling of 5-bromopyridine derivatives with azetidine intermediates. Reaction conditions (e.g., 140°C under argon, CH₂Cl₂ solvent) must be tightly controlled to avoid side reactions .
  • Step 2: Introduction of the 4-fluorophenylsulfonyl group via nucleophilic substitution or Pd-catalyzed cross-coupling. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly impact yield .
  • Purification: Chromatography (silica gel, gradient elution with ethyl acetate/hexane) or HPLC is essential for isolating high-purity product .

Basic: Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and functional group integration, particularly for the azetidine and sulfonyl moieties .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₅H₁₁BrFN₂O₃S) and detects isotopic patterns for bromine .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the azetidine ring and sulfonyl group orientation .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Target Binding Assays: Screen against kinases or GPCRs using fluorescence polarization or SPR, given the sulfonyl group’s propensity for hydrogen bonding .
  • Cellular Viability Assays: Test in models of metabolic syndrome or CNS disorders (e.g., neuroinflammation) at concentrations 1–100 µM .
  • ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced: How can conflicting reports about its biological activity be resolved methodologically?

  • Dose-Response Studies: Establish EC₅₀/IC₅₀ curves across multiple cell lines to identify context-dependent effects .
  • Purity Reassessment: Use HPLC-MS to rule out impurities (e.g., dehalogenated by-products) as contributors to variability .
  • Structural Analog Synthesis: Compare activity of derivatives (e.g., replacing Br with Cl) to isolate pharmacophoric elements .

Advanced: What computational and experimental approaches elucidate its mechanism of action?

  • Molecular Dynamics Simulations: Model interactions with targets like COX-2 or 5-HT receptors, focusing on sulfonyl-azetidine hydrogen bonding .
  • Kinetic Studies: Use stopped-flow spectroscopy to measure binding rates to enzymes (e.g., acetylcholinesterase) .
  • Metabolite Identification: Employ LC-QTOF-MS to track in vitro/in vivo degradation pathways and active metabolites .

Advanced: How can structural modifications enhance its pharmacokinetic profile?

  • Bioisosteric Replacement: Substitute the bromine atom with CF₃ or CN to improve metabolic stability while retaining target affinity .
  • Prodrug Design: Introduce ester or phosphate groups at the azetidine nitrogen to enhance solubility and oral bioavailability .
  • Crystal Engineering: Co-crystallize with co-formers (e.g., succinic acid) to improve dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.